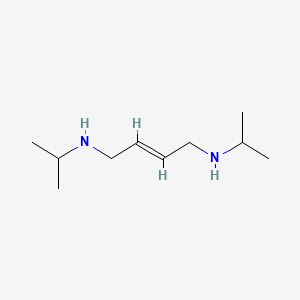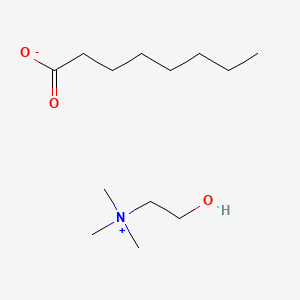
Choline octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Choline octanoate, also known as choline caprylate, is a compound formed by the combination of choline and octanoic acid. It is a type of ionic liquid and deep eutectic solvent, which are known for their unique properties such as low toxicity, biodegradability, and the ability to dissolve a wide range of substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Choline octanoate can be synthesized through a simple acid-base reaction between choline hydroxide and octanoic acid. The reaction typically occurs at room temperature and involves mixing equimolar amounts of the two reactants. The resulting product is a clear, viscous liquid that can be purified through techniques such as distillation or recrystallization .
Industrial Production Methods: On an industrial scale, this compound can be produced using similar methods but with larger reactors and more controlled conditions to ensure high purity and yield. The process may involve continuous mixing and monitoring of the reaction parameters to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Choline octanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: It can be reduced to form alcohols and other reduced compounds.
Substitution: this compound can participate in substitution reactions, where the octanoate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
Choline octanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its unique properties.
Wirkmechanismus
The mechanism of action of choline octanoate involves its interaction with biological membranes and its ability to enhance the permeability of these membranes. This property makes it useful for drug delivery applications, as it can facilitate the transport of drugs across biological barriers. The molecular targets and pathways involved include the disruption of lipid bilayers and the formation of transient pores that allow for the passage of molecules .
Vergleich Mit ähnlichen Verbindungen
Choline octanoate can be compared with other similar compounds such as choline geranate and choline laurate. These compounds share similar properties but differ in their specific applications and effectiveness. For example:
Choline Geranate: Known for its potent antiseptic properties and use in drug delivery systems.
Choline Laurate: Used in the formulation of personal care products and as a surfactant.
This compound is unique in its balance of properties, making it suitable for a wide range of applications while maintaining low toxicity and high biodegradability .
Eigenschaften
CAS-Nummer |
71501-52-5 |
|---|---|
Molekularformel |
C13H29NO3 |
Molekulargewicht |
247.37 g/mol |
IUPAC-Name |
2-hydroxyethyl(trimethyl)azanium;octanoate |
InChI |
InChI=1S/C8H16O2.C5H14NO/c1-2-3-4-5-6-7-8(9)10;1-6(2,3)4-5-7/h2-7H2,1H3,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1 |
InChI-Schlüssel |
CISGOUDPMXUJNS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC(=O)[O-].C[N+](C)(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol](/img/structure/B12640662.png)
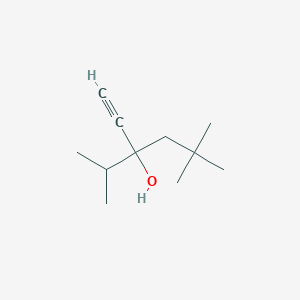
![Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12640673.png)
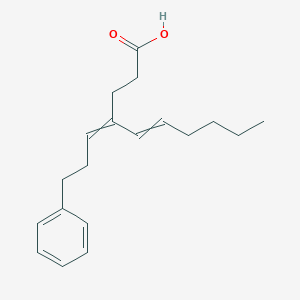
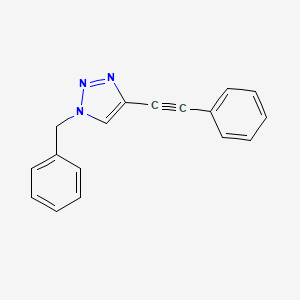

![trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12640693.png)
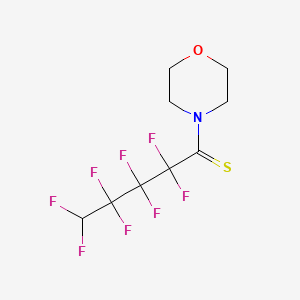
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (2/1)](/img/structure/B12640699.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12640702.png)
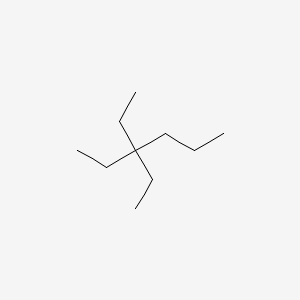
![(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12640713.png)
